nutlin-3B

MDM2-p53 interaction Surface plasmon resonance Enantiomer selectivity

Nutlin-3B is the 150-fold less active (+)-enantiomer essential as the negative control for MDM2-p53 pathway research. It exhibits minimal MDM2 binding (IC50 13.6 µM) and fails to activate p53 transcriptional programs, in stark contrast to Nutlin-3a. This stereochemistry-dependent functional divergence makes enantiomer-matched controls mandatory for distinguishing on-target MDM2 inhibition from off-target effects in apoptosis assays, gene expression profiling, and HTS campaigns. Procure ≥98% pure Nutlin-3B to ensure publication-grade experimental rigor.

Molecular Formula C30H30Cl2N4O4
Molecular Weight 581.5 g/mol
CAS No. 548472-68-0
Cat. No. B1677040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namenutlin-3B
CAS548472-68-0
Synonymsnutlin 3
nutlin-3
nutlin-3A
nutlin-3B
Molecular FormulaC30H30Cl2N4O4
Molecular Weight581.5 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl.CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl
InChIInChI=1S/C30H30Cl2N4O4/c1-18(2)40-25-16-23(39-3)12-13-24(25)29-34-27(19-4-8-21(31)9-5-19)28(20-6-10-22(32)11-7-20)36(29)30(38)35-15-14-33-26(37)17-35/h4-13,16,18,27-28H,14-15,17H2,1-3H3,(H,33,37)/t27-,28+/m1/s1
InChIKeyBDUHCSBCVGXTJM-IZLXSDGUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nutlin-3B (CAS 548472-68-0): A Critical Negative Control Enantiomer for MDM2-p53 Pathway Research


Nutlin-3B [(+)-Nutlin-3, CAS 675576-97-3] is the (+)-enantiomer of the racemic MDM2 antagonist Nutlin-3 and serves as the 150-fold less active stereoisomer relative to its (-)-enantiomer counterpart, Nutlin-3a [1]. As a cis-imidazoline small molecule, Nutlin-3B is characterized by its minimal binding affinity for the MDM2 protein (IC50 = 13.6 µM in surface plasmon resonance competition assays), making it an essential inactive control compound for validating p53-dependent effects observed with active MDM2 inhibitors . The compound is widely utilized in oncology research to distinguish on-target MDM2-p53 pathway modulation from off-target cellular responses, particularly in studies employing wild-type versus mutant p53 cellular models [2].

Why Nutlin-3B Cannot Be Substituted with Nutlin-3a or Other MDM2 Inhibitors in Control Experiments


Generic substitution among MDM2 antagonists is scientifically invalid due to profound stereochemistry-dependent functional divergence within the Nutlin chemical class. The racemic mixture Nutlin-3 contains both the highly active (-)-enantiomer Nutlin-3a (IC50 = 90 nM) and the largely inactive (+)-enantiomer Nutlin-3B (IC50 = 13.6 µM), representing an approximately 150-fold difference in MDM2 binding affinity that translates to qualitatively distinct biological outcomes [1]. In Hodgkin lymphoma HRS cells carrying wild-type p53, Nutlin-3a stabilizes p53, induces p21 upregulation, and triggers apoptotic cell death accompanied by Bax and Puma upregulation and caspase-3 cleavage, whereas Nutlin-3B produces none of these effects [2]. Furthermore, Nutlin-3B fails to induce MDM2, p53, or p21 protein expression across multiple cancer cell lines, including H460, while Nutlin-3a robustly activates the p53 transcriptional program [3]. Global gene expression profiling using Affymetrix GeneChip arrays revealed that Nutlin-3a treatment altered 143 genes in p53 wild-type cells, whereas Nutlin-3B showed no significant transcriptional modulation—confirming that the enantiomers are functionally non-interchangeable for any experiment requiring pathway-specific interpretation [4].

Nutlin-3B Differentiation Evidence: Quantitative Head-to-Head Comparisons with Nutlin-3a


MDM2 Binding Affinity: 150-Fold Lower Potency than Nutlin-3a Establishes Nutlin-3B as the Preferred Inactive Control

In direct competition surface plasmon resonance (SPR) assays measuring MDM2-p53 binding inhibition, Nutlin-3B exhibits an IC50 of 13.6 µM, which is approximately 150-fold higher (less potent) than the IC50 of 90 nM observed for Nutlin-3a under identical experimental conditions [1]. The enantiomers were resolved by chiral high-performance liquid chromatography from the racemic Nutlin-3 mixture, and binding affinity was quantified using a Biacore S51 system with His-tagged p53 captured on a CM5 sensor chip and MDM2 maintained at 300 nM constant concentration [2]. This stereochemistry-dependent affinity difference directly correlates with the inability of Nutlin-3B to occupy the p53-binding pocket of MDM2 with physiologically relevant occupancy.

MDM2-p53 interaction Surface plasmon resonance Enantiomer selectivity

p53 Protein Stabilization: Nutlin-3B Fails to Stabilize p53 in Wild-Type p53 Cells Unlike Nutlin-3a

In Hodgkin lymphoma HRS cell lines carrying wild-type p53, treatment with Nutlin-3a results in robust p53 protein stabilization as measured by Western blot, whereas Nutlin-3B produces no detectable p53 stabilization under identical treatment conditions [1]. This differential effect was observed in cultured HRS cells where Nutlin-3a but not Nutlin-3B stabilized p53, leading to p53-dependent cell cycle arrest and apoptosis. The study utilized the 150-fold less active enantiomer designation for Nutlin-3B as a critical control to confirm that observed effects were p53-MDM2 interaction-dependent [2]. The absence of p53 stabilization by Nutlin-3B is consistent with its failure to prevent MDM2-mediated ubiquitination and proteasomal degradation of p53.

p53 stabilization Hodgkin lymphoma Western blot

Apoptosis Induction: Nutlin-3B Shows No Pro-Apoptotic Activity in TUNEL Assays

Following 48-hour treatment, Nutlin-3a induces TUNEL positivity in 45% of the cell population in wild-type p53 cancer cells, whereas cells treated with Nutlin-3B show TUNEL staining indistinguishable from untreated control cells [1]. The TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assay directly measures DNA fragmentation characteristic of apoptotic cell death. In Hodgkin lymphoma HRS cells, Nutlin-3a-induced apoptosis was accompanied by Bax and Puma upregulation and caspase-3 cleavage, with apoptotic cell death partially abrogated by inhibition of caspase-9 and caspase-3 activity; Nutlin-3B treatment produced no such pro-apoptotic molecular changes [2].

Apoptosis TUNEL assay Caspase activation

Antiproliferative Activity: p53 Genotype-Dependent Differential Effects in Cancer Cell Lines

In cell proliferation assays, Nutlin-3a exhibits potent antiproliferative activity in wild-type p53 cell lines (IC50 values ranging from 1.4 to 1.8 µM in HCT116, RKO, and SJSA-1 cells), while showing substantially reduced activity in mutant p53 cell lines (IC50 values of 13 to 21 µM in SW480 and MDA-MB-453 lines) [1]. By contrast, Nutlin-3B shows minimal antiproliferative activity regardless of p53 genotype, with potency in wild-type p53 cells being dramatically lower than Nutlin-3a . Notably, in mutant p53 cells, the residual antiproliferative effects of Nutlin-3B and Nutlin-3a are comparable, suggesting that any weak activity observed with Nutlin-3B in p53-mutant backgrounds is likely MDM2-independent [2].

Antiproliferative activity p53 genotype Cell viability

Gene Expression Profiling: Nutlin-3B Fails to Activate p53 Transcriptional Program

Global gene expression analysis using Affymetrix GeneChip microarrays demonstrated that treatment with Nutlin-3a significantly altered the expression of 143 genes in p53 wild-type cells, reflecting activation of the p53 transcriptional program, whereas Nutlin-3B treatment produced no significant changes in gene expression patterns [1]. The microarray study was conducted in isogenic cell line pairs differing only in p53 status, enabling definitive attribution of transcriptional changes to p53 pathway activation. Nutlin-3B served as the stereochemical negative control, confirming that the observed transcriptional modulation was strictly dependent on MDM2 binding and subsequent p53 stabilization, not on off-target compound effects [2].

Transcriptional profiling Gene expression Microarray

P-Glycoprotein-Mediated Drug Efflux: Equivalent Activity Between Enantiomers Suggests MDM2-Independent Mechanism

In contrast to the stereospecificity observed for MDM2 inhibition, both Nutlin-3a and Nutlin-3B enantiomers similarly interfere with P-glycoprotein (P-gp)-mediated drug efflux [1]. Kinetic studies and investigation of P-gp-ATPase activity showed that both enantiomers act as P-gp transport substrates, indicating that this efflux pump interaction is independent of the stereochemical configuration at the imidazoline core that governs MDM2 binding [2]. This finding is particularly significant because it demonstrates that while Nutlin-3B is an ideal negative control for MDM2-p53 pathway studies, it cannot serve as a negative control for experiments involving P-gp-mediated multidrug resistance mechanisms [3].

P-glycoprotein Multidrug resistance Efflux pump

Nutlin-3B Optimal Application Scenarios: Where This Enantiomer Delivers Maximum Scientific Value


Negative Control for p53-Dependent Apoptosis and Cell Cycle Arrest Studies

Nutlin-3B is the optimal negative control for experiments designed to demonstrate that observed apoptosis or cell cycle arrest is specifically mediated through MDM2 inhibition and subsequent p53 activation. In studies where Nutlin-3a treatment induces 45% TUNEL positivity at 48 hours in wild-type p53 cells, parallel treatment with Nutlin-3B shows no apoptotic induction above background [1]. Similarly, Nutlin-3B fails to stabilize p53 or induce p21 upregulation in Hodgkin lymphoma HRS cells, whereas Nutlin-3a robustly activates these p53-dependent responses [2]. This enantiomer-matched control is essential for publications in high-impact oncology journals where mechanistic rigor is required.

Transcriptomic and Gene Expression Profiling Baseline Control

For researchers conducting RNA-seq, microarray, or qPCR-based transcriptional profiling to identify p53 target genes, Nutlin-3B provides the essential inactive comparator that controls for compound-specific off-target transcriptional effects. Global gene expression analysis has demonstrated that Nutlin-3a alters 143 genes in p53 wild-type cells, while Nutlin-3B produces zero significant transcriptional changes under identical conditions [1]. Without this stereochemical control, investigators cannot definitively attribute gene expression changes to p53 pathway activation rather than compound-specific stress responses or off-target interactions [2].

p53 Genotype-Dependent Drug Screening and Validation

Nutlin-3B is invaluable in high-throughput screening campaigns designed to identify compounds with p53 genotype-selective activity. The enantiomer pair (Nutlin-3a and Nutlin-3B) exhibits a characteristic differential response pattern: Nutlin-3a shows potent activity in wild-type p53 cells (IC50 = 1.4-1.8 µM) with >10-fold selectivity over mutant p53 cells (IC50 = 13-21 µM), whereas Nutlin-3B shows minimal activity in wild-type p53 cells but comparable weak activity to Nutlin-3a in mutant p53 backgrounds [1]. This differential signature enables researchers to distinguish true p53-dependent MDM2 inhibitors from compounds with p53-independent cytotoxicity mechanisms [2].

Stereochemistry-Dependent Structure-Activity Relationship (SAR) Studies

Nutlin-3B is the critical comparator for medicinal chemistry programs optimizing MDM2 inhibitors, as it establishes the stereochemical requirement for high-affinity MDM2 binding. The approximately 150-fold potency difference between Nutlin-3a (IC50 = 90 nM) and Nutlin-3B (IC50 = 13.6 µM) in SPR binding assays provides a quantitative benchmark for evaluating novel MDM2 antagonist scaffolds [1]. Researchers developing next-generation MDM2 inhibitors such as RG7112 (Kd = 10.7 nM) or Idasanutlin (IC50 = 6 nM) routinely include Nutlin-3B as a negative control to validate assay sensitivity and stereochemical specificity of new chemical entities [2]. The co-crystal structure of Nutlin-2 with MDM2 (PDB: 1RV1) reveals that the cis-imidazoline scaffold makes critical hydrophobic interactions with the p53-binding pocket; Nutlin-3B's inactivity confirms that the (+)-stereochemistry cannot productively occupy this binding cleft [3].

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